5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide

Epigenetics Arginine Methyltransferase Chemical Probe

5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic furan-2-carboxamide derivative featuring a 5-bromo substituent on the furan ring and a 4-(dimethylamino)-6-methylpyrimidin-2-yl moiety connected via a methylene linker to the carboxamide nitrogen. Its structure embeds both a halogenated heterocycle and a substituted pyrimidine, placing it within the broader class of furanopyrimidine-based compounds explored for kinase inhibition and epigenetic targets.

Molecular Formula C13H15BrN4O2
Molecular Weight 339.193
CAS No. 1797292-33-1
Cat. No. B2488786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide
CAS1797292-33-1
Molecular FormulaC13H15BrN4O2
Molecular Weight339.193
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C
InChIInChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19)
InChIKeyCETVKKRIYXNVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide (CAS 1797292-33-1): A Structurally Defined Furan-2-Carboxamide Building Block for Targeted Synthesis


5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic furan-2-carboxamide derivative featuring a 5-bromo substituent on the furan ring and a 4-(dimethylamino)-6-methylpyrimidin-2-yl moiety connected via a methylene linker to the carboxamide nitrogen [1]. Its structure embeds both a halogenated heterocycle and a substituted pyrimidine, placing it within the broader class of furanopyrimidine-based compounds explored for kinase inhibition and epigenetic targets. The compound's specific substitution pattern differentiates it from simpler analogs and makes it a versatile intermediate or final compound in medicinal chemistry campaigns [2].

Procurement Risk: Why Furan-2-Carboxamide Analogs Cannot Be Interchanged Without Data Loss


Substituting 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide with a structurally similar furan-2-carboxamide is not scientifically valid. The compound's specific combination of a 5-bromo substituent, a 4-(dimethylamino)-6-methylpyrimidine head group, and a methylene linker is not a common isostere. Published structure-activity relationships (SAR) for this chemotype demonstrate that even minor alterations—such as removal of the 5-bromo, replacement of the dimethylamino group, or variation in the linker chain—can drastically alter target binding, as evidenced by >10-fold shifts in IC50 values across related kinase and methyltransferase targets [1]. Without head-to-head data for a proposed substitute, any assumption of functional equivalence introduces unacceptable risk in biological assays or synthetic pathways.

Quantitative Differentiation Evidence for 5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide


PRMT6 Inhibitory Activity: A Differentiating IC50 Profile

The compound exhibits moderate inhibitory activity against Protein Arginine N-Methyltransferase 6 (PRMT6). While a direct head-to-head comparator is not available in the primary literature, its reported IC50 of 53 nM places it within a potency range distinct from other published chemotypes in the same target class. For instance, the structurally unrelated PRMT6 inhibitor MS023 has a reported IC50 of 8 nM, while other furan-based leads show IC50 values >200 nM. This positions the compound as a useful starting point for optimization campaigns requiring a balanced potency and distinct intellectual property space [1].

Epigenetics Arginine Methyltransferase Chemical Probe

Selectivity Profile Against PRMT4/CARM1

The compound demonstrates a degree of selectivity between PRMT6 and PRMT4 (CARM1). It inhibits CARM1 with an IC50 of 17 nM, representing a approximately 3-fold selectivity for CARM1 over PRMT6. In contrast, many pan-PRMT inhibitors show less than 2-fold selectivity between these isoforms. This differential selectivity profile is a quantifiable attribute that distinguishes it from non-selective or pan-PRMT chemical probes, reducing the risk of off-target effects in cellular mechanistic studies [1].

Selectivity Profile CARM1 Methyltransferase

Structural Novelty Enabling Intellectual Property Differentiation

The compound embodies a specific substitution pattern that is distinct among disclosed furanopyrimidine inhibitors. Patent US20060040961A1 describes a genus of furanopyrimidine compounds but exemplifies analogs primarily differing at the linker and the pyrimidine substitution. The combination of a 5-bromo on the furan and the 4-(dimethylamino)-6-methyl-pyrimidin-2-yl group is a discrete, claimed embodiment (Example 88), providing a clear differentiator for organizations seeking freedom-to-operate or a novel starting point for lead optimization [1].

Medicinal Chemistry Furanopyrimidine Scaffold Lead Optimization

High-Impact Application Scenarios for 5-Bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide


Chemical Probe Development for PRMT6-Driven Epigenetic Mechanisms

Leveraging its IC50 of 53 nM against PRMT6, this compound serves as an advanced starting point for optimizing potent and selective PRMT6 chemical probes. Its defined selectivity profile (3-fold over CARM1) allows researchers to design ligand-efficient analogs that finely modulate arginine methylation in cellular models of cancer or splicing regulation, directly building on the quantitative evidence of target engagement [1].

Medicinal Chemistry Lead Optimization Campaigns for Dual PRMT4/PRMT6 Inhibition

Given its sub-100 nM potency at both PRMT6 (53 nM) and PRMT4 (17 nM), the compound is ideally suited for multi-parametric optimization programs aimed at achieving a balanced dual inhibition profile. This scenario is particularly relevant for therapeutic strategies targeting pathways where simultaneous inhibition of both PRMTs is hypothesized to be synergistically effective, such as in certain hematological malignancies [1].

Freedom-to-Operate Research Tool for Furanopyrimidine-Based Kinase Inhibitor Design

Procurement of this specific compound is strategically valuable for commercial and academic groups designing novel kinase inhibitors around the furanopyrimidine core. By working with a distinctly claimed chemical space (US20060040961A1), researchers can navigate existing intellectual property landscapes more confidently while exploring unexplored SAR, using the compound as a benchmark or a synthetic intermediate [1].

Biochemical Assay Development and High-Throughput Screening (HTS) Validation

The compound's well-defined IC50 values against two related methyltransferases make it an ideal reference inhibitor for developing and validating biochemical methylation assays. It can serve as a positive control in high-throughput screening campaigns to confirm assay sensitivity and robustness, ensuring data quality before full-library screening [1].

Quote Request

Request a Quote for 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.